Dehydrocorydaline chloride
Dehydrocorydaline chloride
Dehydrocorydaline chloride is an alkaloidal that has anti-inflammatory and anti-cancer activities.IC50﹠Target :In Vitro: Treatment of C2C12 myoblasts with 500 nM DHC increases the expression levels of muscle-specific proteins, including MyoD, myogenin and myosin heavy chain. Treatment with DHC elevates p38 MAPK activation and the interaction of MyoD with an E protein. Furthermore, defects in differentiation-induced p38 MAPK activation and myoblast differentiation induced by depletion of the promyogenic receptor protein Cdo in C2C12 myoblasts were restored by DHC treatment[1]. Dehydrocorydaline significantly inhibits MCF-7 cell proliferation in a dose- dependent manner, which can be reversed by a caspase-8 inhibitor, Z-IETD-FMK. Dehydrocorydaline increases DNA fragments without affecting ΔΨm. Western blotting assay shows that dehydrocorydaline dose-dependently increases Bax protein expression and decreases Bcl-2 protein expression. Furthermore, dehydrocorydaline induces activation of caspase-7,-8 and the cleavage of PARP without affecting caspase-9. Dehydrocorydaline inhibits MCF-7 cell proliferation by inducing apoptosis mediated by regulating Bax/Bcl-2, activating caspases as well as cleaving PARP[3].In Vivo: Dehydrocorydaline (3.6, 6 or 10 mg/kg, i.p.) shows a dose-dependent antinociceptive effect in the acetic acid-induced writhing test and significantly attenuates the formalin-induced pain responses in mice. In the formalin test, Dehydrocorydaline decreases the expression of caspase 6 (CASP6), TNF-α, IL-1β and IL-6 proteins in the spinal cord. These findings confirm that Dehydrocorydaline has antinociceptive effects in mice[2].
Brand Name:
Vulcanchem
CAS No.:
10605-03-5
VCID:
VC0001639
InChI:
InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1
SMILES:
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-]
Molecular Formula:
C22H24ClNO4
Molecular Weight:
401.9 g/mol
Dehydrocorydaline chloride
CAS No.: 10605-03-5
Inhibitors
VCID: VC0001639
Molecular Formula: C22H24ClNO4
Molecular Weight: 401.9 g/mol
CAS No. | 10605-03-5 |
---|---|
Product Name | Dehydrocorydaline chloride |
Molecular Formula | C22H24ClNO4 |
Molecular Weight | 401.9 g/mol |
IUPAC Name | 2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride |
Standard InChI | InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1 |
Standard InChIKey | WXOSEFNJXIPZNV-UHFFFAOYSA-M |
SMILES | CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-] |
Canonical SMILES | CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-] |
Description | Dehydrocorydaline chloride is an alkaloidal that has anti-inflammatory and anti-cancer activities.IC50﹠Target :In Vitro: Treatment of C2C12 myoblasts with 500 nM DHC increases the expression levels of muscle-specific proteins, including MyoD, myogenin and myosin heavy chain. Treatment with DHC elevates p38 MAPK activation and the interaction of MyoD with an E protein. Furthermore, defects in differentiation-induced p38 MAPK activation and myoblast differentiation induced by depletion of the promyogenic receptor protein Cdo in C2C12 myoblasts were restored by DHC treatment[1]. Dehydrocorydaline significantly inhibits MCF-7 cell proliferation in a dose- dependent manner, which can be reversed by a caspase-8 inhibitor, Z-IETD-FMK. Dehydrocorydaline increases DNA fragments without affecting ΔΨm. Western blotting assay shows that dehydrocorydaline dose-dependently increases Bax protein expression and decreases Bcl-2 protein expression. Furthermore, dehydrocorydaline induces activation of caspase-7,-8 and the cleavage of PARP without affecting caspase-9. Dehydrocorydaline inhibits MCF-7 cell proliferation by inducing apoptosis mediated by regulating Bax/Bcl-2, activating caspases as well as cleaving PARP[3].In Vivo: Dehydrocorydaline (3.6, 6 or 10 mg/kg, i.p.) shows a dose-dependent antinociceptive effect in the acetic acid-induced writhing test and significantly attenuates the formalin-induced pain responses in mice. In the formalin test, Dehydrocorydaline decreases the expression of caspase 6 (CASP6), TNF-α, IL-1β and IL-6 proteins in the spinal cord. These findings confirm that Dehydrocorydaline has antinociceptive effects in mice[2]. |
Related CAS | 30045-16-0 (Parent) |
Reference | [1]. Yoo M, et al. Dehydrocorydaline promotes myogenic differentiation via p38 MAPK activation. Mol Med Rep. 2016 Oct;14(4):3029-36. [2]. Yin ZY, et al. Antinociceptive effects of dehydrocorydaline in mouse models of inflammatory pain involve the opioid receptor and inflammatory cytokines. Sci Rep. 2016 Jun 7;6:27129. [3]. Xu Z, et al. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells. Am J Chin Med. 2012;40(1):177-85. [4]. Dou Z, et al. Effect of wine and vinegar processing of Rhizoma Corydalis on the tissue distribution of tetrahydropalmatine, protopine and dehydrocorydaline in rats. Molecules. 2012 Jan 18;17(1):951-70. [5]. Matsuda H, et al. Inhibitory effects of dehydrocorydaline isolated from Corydalis Tuber against type I-IV allergic models. Biol Pharm Bull. 1997 Apr;20(4):431-4. |
PubChem Compound | 160950 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume